molecular formula C13H10FNO2 B2474408 N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide CAS No. 853349-17-4

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide

Cat. No. B2474408
CAS RN: 853349-17-4
M. Wt: 231.226
InChI Key: OCYLFWAMSCGFLB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide” is a complex organic compound. It’s important to note that the information available is limited and may not fully describe the compound .

Scientific Research Applications

Potassium Channel Openers

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide analogs have been identified as potential KCNQ2 potassium channel openers. These compounds have demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices, suggesting their potential in treating conditions related to neuronal excitability, such as epilepsy or migraine (Wu et al., 2004), (Wu et al., 2004).

Crystal Structure Analysis

Studies have been conducted on the crystal structures of N-tosylacrylamide compounds, including variants similar to this compound. These studies provide insights into the molecular conformation and potential interactions of these compounds, which can be crucial for understanding their biological activity (Cheng et al., 2016).

Chiroptical Properties and Chiral Recognition

Research on optically active polyacrylamides, including derivatives similar to this compound, has shown that these compounds can exhibit chiroptical properties and chiral recognition abilities. This suggests their potential application in enantioselective processes and as components in chiral stationary phases for chromatography (Lu et al., 2010).

Fluorescent Chemosensors

Certain derivatives of this compound have been developed as fluorescent chemosensors for detecting metal ions like Cd2+ and CN−. This application is significant for environmental monitoring and biological imaging (Ravichandiran et al., 2020).

Antiviral Properties

A specific variant of this compound has been identified as a potential inhibitor of the SARS coronavirus helicase, suggesting its role in antiviral research and development (Lee et al., 2017).

Green Chemistry Synthesis

Research on green chemistry synthesis involving this compound derivatives has been conducted, focusing on sustainable and eco-friendly synthesis methods. This includes the use of microwave radiation and bio-catalysis using marine and terrestrial-derived fungi (Jimenez et al., 2019).

Antibacterial and Antifungal Agents

Studies on polyacrylamides derived from compounds similar to this compound have shown promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Boopathy et al., 2017).

properties

IUPAC Name

(E)-N-(2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYLFWAMSCGFLB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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